4-methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide - 922588-30-5

4-methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide

Catalog Number: EVT-2878905
CAS Number: 922588-30-5
Molecular Formula: C25H23N5OS
Molecular Weight: 441.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Chloro-6-Methyl-Phenyl)-2-(6-(4-(2-Hydroxyethyl)-Piperazin-1-yl)-2-Methylpyrimidin-4-Ylamino)Thiazole-5-Carboxamide (BMS-354825)

Compound Description: BMS-354825 is a dual Src/Abl kinase inhibitor identified during the development of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides. It exhibits potent antiproliferative activity against hematological and solid tumor cell lines. BMS-354825 demonstrated oral activity in a K562 xenograft model of chronic myelogenous leukemia (CML), resulting in complete tumor regressions and low toxicity at various dose levels.

Relevance: This compound shares the core thiazole-5-carboxamide structure with 4-methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide. Both compounds possess a substituted phenyl ring at the nitrogen of the carboxamide group and a heterocyclic ring system linked to the thiazole ring at the 2-position. The research context focuses on identifying potent antitumor agents within this chemical class.

N-(4-(2-Benzylthiazol-4-yl)phenyl)-2-Benzyl-4-Methylthiazole-5-Carboxamide Derivatives

Compound Description: This group of compounds was synthesized and evaluated for their antimicrobial activity. They were prepared through an efficient protocol involving EDC-HOBt coupling in DMF. The specific antimicrobial activity varied depending on the substituents on the benzyl groups attached to the thiazole rings.

Relevance: These derivatives are structurally similar to 4-methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide. Both share the core 4-methylthiazole-5-carboxamide structure and a phenyl ring connected to the carboxamide nitrogen. The research on these derivatives highlights the exploration of various substituents on the thiazole ring to modulate biological activity within this class of compounds.

[7-(2,6-Dichloro-Phenyl)-5-Methyl-Benzo[1,2,4]Triazin-3-yl]-[4-(2-Pyrrolidin-1-yl-Ethoxy)-Phenyl]-Amine (TG100435)

Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor with potent activity against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases. It is extensively metabolized to its N-oxide metabolite TG100855, which exhibits even greater potency. This research focuses on the metabolic profile and pharmacokinetic properties of TG100435 and its active metabolite, relevant in developing kinase inhibitors for therapeutic applications.

Relevance: While structurally distinct from 4-methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide, TG100435 highlights the use of a pyrrolidine substituent to modulate biological activity, as both compounds incorporate a pyrrolidine ring in their structure. The study on TG100435 emphasizes the importance of understanding metabolic transformations in drug development, which can lead to the identification of more potent active metabolites.

Properties

CAS Number

922588-30-5

Product Name

4-methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide

IUPAC Name

4-methyl-2-phenyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide

Molecular Formula

C25H23N5OS

Molecular Weight

441.55

InChI

InChI=1S/C25H23N5OS/c1-17-23(32-25(26-17)19-7-3-2-4-8-19)24(31)27-20-11-9-18(10-12-20)21-13-14-22(29-28-21)30-15-5-6-16-30/h2-4,7-14H,5-6,15-16H2,1H3,(H,27,31)

InChI Key

VZULNPVBLXQLFN-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCC5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.